molecular formula C13H12N2O2 B2544918 3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile CAS No. 871803-32-6

3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile

Cat. No. B2544918
CAS RN: 871803-32-6
M. Wt: 228.251
InChI Key: YJRJXELEUXGHPN-UHFFFAOYSA-N
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Description

3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile is a unique chemical compound with the empirical formula C13H12N2O2 and a molecular weight of 228.25 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string N#CC1=CC=CC(OCC2=C(C)ON=C2C)=C1 . The InChI key for this compound is YJRJXELEUXGHPN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .

Scientific Research Applications

  • Photoinduced Reactions : Research has shown that irradiation of certain benzene solutions can produce heterocycles like 5-alkoxy-3-oxazolines, which are derived from reactions involving compounds similar to 3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile. These compounds have potential applications in synthesizing various oxazoline derivatives, which can be useful in organic chemistry and pharmaceutical synthesis (Gilgen et al., 1975).

  • Spirocyclic 3-Oxazolines Synthesis : Another study describes the photochemical reaction of similar compounds with 1,4-quinones, leading to the formation of spirocyclic 3-oxazolines. This highlights the compound's potential in synthesizing novel spirocyclic structures, which are of interest in developing new materials and pharmaceuticals (Stegmann, Uebelhart, & Heimgartner, 1983).

  • Synthesis of Highly Substituted Pyrazole Ligands : In the context of complex formation, derivatives of similar compounds have been used to synthesize pyrazole ligands, which then form complexes with platinum(II) and palladium(II) metal ions. This application is significant in the field of coordination chemistry and could have implications in catalysis and material science (Budzisz, Małecka, & Nawrot, 2004).

  • Functionalized Oxazoles Formation : The compound's analogs have been utilized in reactions catalyzed by rhodium(II) acetate, leading to the formation of functionalized oxazoles. This showcases its potential in catalytic processes to create oxazole derivatives, which are important in pharmaceutical and agrochemical industries (Connell, Scavo, Helquist, & Åkermark, 1986).

Safety and Hazards

This compound is classified under GHS07. It has hazard statements H302 - Harmful if swallowed and H319 - Causes serious eye irritation . The precautionary statements are P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing . It falls under the hazard classifications Acute Tox. 4 Oral - Eye Irrit. 2 .

properties

IUPAC Name

3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-9-13(10(2)17-15-9)8-16-12-5-3-4-11(6-12)7-14/h3-6H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRJXELEUXGHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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